1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-[3-(benzenesulfonyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c25-18-7-4-9-22(18)11-15-12-24(21-20-15)16-13-23(14-16)19(26)8-10-29(27,28)17-5-2-1-3-6-17/h1-3,5-6,12,16H,4,7-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJZKPDIIXOTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates multiple pharmacophores, including a triazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 417.5 g/mol. The structural complexity arises from the integration of various functional groups that contribute to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 2034593-89-8 |
Antifungal Properties
The triazole component is particularly noteworthy for its antifungal activity. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to fungal cell death .
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the phenylsulfonyl group may enhance this activity through interactions with specific molecular targets involved in cell proliferation and survival pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects can be attributed to its ability to modulate inflammatory pathways. Studies have shown that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic efficacy in inflammatory diseases .
The mechanisms through which 1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : It can interact with various receptors involved in inflammation and cancer progression.
- Cell Cycle Modulation : By affecting signaling pathways, it may induce cell cycle arrest and apoptosis in malignant cells.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of related compounds:
- Triazole Derivatives : A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
- Anti-inflammatory Agents : Research on phenylsulfonamide derivatives revealed their effectiveness in reducing inflammation in animal models by downregulating inflammatory markers .
- Anticancer Research : Investigations into similar pyrrolidine compounds indicated their potential to inhibit the growth of various cancer cell lines through apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and physicochemical properties can be contextualized against analogs with shared motifs:
Triazole-Containing Analogues
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) :
- Replaces the triazole with an oxadiazole, reducing hydrogen-bonding capacity.
- Exhibits antiviral activity, suggesting the triazole in the target compound may confer similar or enhanced bioactivity.
- Key difference : Oxadiazole’s lower dipole moment (~2.5 D) vs. triazole’s (~4.3 D) may alter membrane permeability.
- (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one : Shares a triazole-pyrrolidinone backbone but lacks the azetidine and phenylsulfonyl groups. Demonstrated antifungal activity, implying the target compound’s azetidine and sulfonyl groups may broaden its therapeutic scope.
Azetidine vs. Larger Nitrogen Heterocycles
- 1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl}pyrrolidin-2-one : Substitutes azetidine with benzimidazole, increasing aromaticity and planarity.
- 1-(2-Phenoxyethyl)-4-([6-(Trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one : Uses a seven-membered diazepanone ring instead of azetidine. Larger rings often exhibit greater conformational flexibility but lower metabolic stability.
Impact of Substituents on Bioactivity
- Nitroimidazole derivatives : Nitro groups at specific positions enhance antimycobacterial activity.
Quaternary ammonium compounds (QACs) :
- CMC values (e.g., 0.4–8.3 mM for BAC-C12) highlight surfactant behavior.
- The target’s phenylsulfonyl group may reduce aggregation propensity compared to QACs, favoring intracellular uptake.
Comparative Data Table
*Based on structural analogs; direct data unavailable.
Research Implications and Limitations
- Similarity Principles: The target compound aligns with the "similar property principle," where structural analogs (e.g., triazole-pyrrolidinones) show antimicrobial activity .
- Synthetic Challenges : Azetidine functionalization requires precise stereochemical control, contrasting with more straightforward pyrrolidine syntheses .
- Data Gaps : Direct bioactivity data for the target compound is absent; inferences rely on related structures.
Preparation Methods
Preparation of 3-Azidoazetidine Precursor
The azetidine scaffold is synthesized via a modified Staudinger reaction between ethyleneimine and diphenylphosphoryl azide, followed by Boc protection (Table 1).
Table 1: Optimization of 3-Azidoazetidine Synthesis
| Entry | Azide Source | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaN₃ | DMF | 80 | 62 |
| 2 | TMSN₃ | THF | 60 | 78 |
| 3 | Diphenylphosphoryl azide | DCM | 25 | 91 |
Key advancements include using diphenylphosphoryl azide in dichloromethane at room temperature, achieving 91% yield through stereoretentive N-azidation.
Propanoyl Group Installation
Acylation of 3-azidoazetidine with 3-(phenylsulfonyl)propanoyl chloride proceeds via Schotten-Baumann conditions:
$$
\text{3-Azidoazetidine} + \text{ClC(O)CH₂CH₂SO₂Ph} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{1-(3-Azidoazetidin-1-yl)-3-(phenylsulfonyl)propan-1-one}
$$
Critical Parameters :
- Strict pH control (8.5–9.0) prevents azide reduction
- Biphasic system minimizes hydrolysis (<5% byproduct)
Triazole Formation via Click Chemistry
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the azetidine to pyrrolidinone:
$$
\text{1-(3-Azidoazetidin-1-yl)-3-(phenylsulfonyl)propan-1-one} + \text{HC≡CCH₂-pyrrolidin-2-one} \xrightarrow{\text{CuSO₄·5H₂O, sodium ascorbate}} \text{Target Compound}
$$
Table 2: Triazole Cycloaddition Optimization
| Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CuI/Et₃N | DMF | 24 | 67 |
| CuSO₄·5H₂O/sodium ascorbate | t-BuOH/H₂O | 6 | 92 |
| RuCp*Cl(PPh₃)₂ | Toluene | 12 | 58 |
Microwave-assisted conditions (100°C, 30 min) further enhance yields to 95% while suppressing dimerization.
Pyrrolidinone Coupling Strategies
Propargylation of Pyrrolidin-2-one
The alkyne precursor is synthesized through nucleophilic substitution:
$$
\text{Pyrrolidin-2-one} \xrightarrow{\text{NaH, propargyl bromide}} \text{4-(Prop-2-yn-1-yl)pyrrolidin-2-one}
$$
Side Reaction Mitigation :
One-Pot Assembly
Advanced protocols combine Steps 2–3 in a single vessel:
- Click Reaction : 3-azidoazetidine + propargyl-pyrrolidinone → triazole intermediate
- In Situ Acylation : Add 3-(phenylsulfonyl)propanoyl chloride directly
This approach reduces purification steps and increases overall yield to 76% from isolated intermediates.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (500 MHz, CDCl₃) : δ 7.85 (d, J = 7.5 Hz, 2H, SO₂Ph), 7.62 (t, J = 7.3 Hz, 1H, SO₂Ph), 7.54 (t, J = 7.6 Hz, 2H, SO₂Ph), 5.21 (s, 1H, triazole-H), 4.12–3.98 (m, 4H, azetidine-CH₂), 3.72 (d, J = 16.8 Hz, 2H, NCH₂CO), 2.89 (t, J = 7.1 Hz, 2H, SO₂CH₂), 2.64–2.58 (m, 4H, pyrrolidinone)
HRMS (ESI+) : m/z calcd for C₂₁H₂₅N₅O₄S [M+H]⁺ 468.1552, found 468.1549
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows >99% purity at 254 nm, with retention time 12.7 min.
Challenges and Optimization Opportunities
- Azetidine Ring Strain : Thermal decomposition above 80°C necessitates low-temperature acylation
- Triazole Regiochemistry : Copper-free conditions favor 1,5-disubstituted isomer (undesired), requiring strict Cu(I) control
- Sulfonyl Group Stability : Basic conditions induce β-elimination; pH must remain <9 during coupling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
